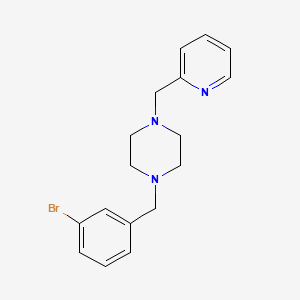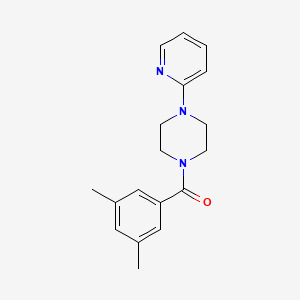
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine exerts its pharmacological effects by interacting with various receptors in the brain, including the serotonin 5-HT1A, dopamine D2, and α2-adrenergic receptors. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to modulate the activity of various ion channels, including the NMDA and GABA receptors.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to modulate the activity of various enzymes, including monoamine oxidase (MAO) and phosphodiesterase (PDE).
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its pharmacological effects have been well characterized. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have a good safety profile in animal studies. However, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well characterized. Furthermore, the effects of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may vary depending on the experimental conditions.
将来の方向性
There are several future directions for 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine research. One potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of depression and anxiety disorders. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of schizophrenia. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antipsychotic effects in animal studies, and further research is needed to determine its efficacy in humans. Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase the expression of neurotrophic factors, which may have neuroprotective effects. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine.
合成法
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be synthesized through the reaction between 1-(3-bromobenzyl)piperazine and 2-pyridinemethanol. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be improved by optimizing the reaction conditions.
科学的研究の応用
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been investigated for its ability to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-16-5-3-4-15(12-16)13-20-8-10-21(11-9-20)14-17-6-1-2-7-19-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYRXPQDJSBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)



![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)